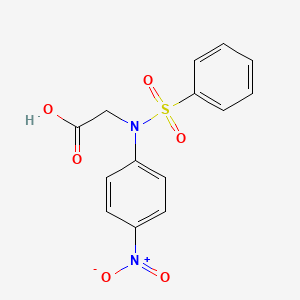
N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine is a useful research compound. Its molecular formula is C14H12N2O6S and its molecular weight is 336.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-Nitrophenyl)-N-(phenylsulfonyl)glycine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, with the molecular formula C8H8N2O4S, features a nitrophenyl group and a phenylsulfonyl moiety attached to glycine. This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and cellular pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction may lead to the modulation of enzyme activity, impacting processes such as:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
- Cellular Processes : It may affect cellular signaling pathways, contributing to its anti-inflammatory and anticancer activities.
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. A study evaluated the cytotoxic effects of several substituted prolinamides derived from this compound against human carcinoma cell lines, including:
- HepG2 (liver cancer)
- A549 (lung cancer)
- HCT-116 (colon cancer)
- SGC7901 (gastric cancer)
The results indicated that some derivatives achieved over 90% cell inhibition at concentrations of 100 µM, outperforming standard chemotherapeutics like 5-fluorouracil in certain assays .
| Compound | Cell Line | % Inhibition at 100 µM |
|---|---|---|
| 4a | A549 | 95.41 ± 0.67 |
| 4u | HCT-116 | 81.29 ± 2.32 |
| 4s | A549 | 70.13 ± 3.41 |
| Control | - | 64.29 ± 2.09 |
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has shown potential anti-inflammatory activity. The sulfonamide structure is known for its ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
Case Studies
- Cytotoxicity Assays : A study conducted cytotoxicity assays using the MTT method on different human cancer cell lines. The findings suggested that the compound's derivatives could serve as promising candidates for further development in cancer therapy due to their potent inhibitory effects on cell viability .
- Mechanistic Studies : Research into the mechanism of action revealed that the compound interacts with key metabolic enzymes, leading to altered drug metabolism profiles in vitro, which could have implications for drug interactions in clinical settings.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c17-14(18)10-15(11-6-8-12(9-7-11)16(19)20)23(21,22)13-4-2-1-3-5-13/h1-9H,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALETTZCGJDGEAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














